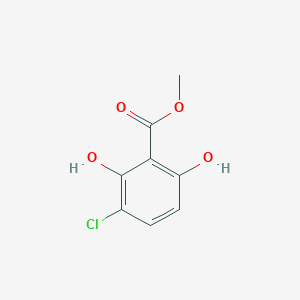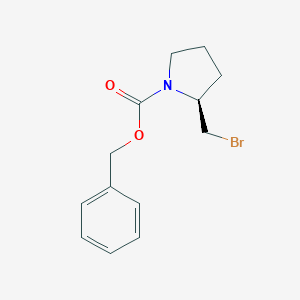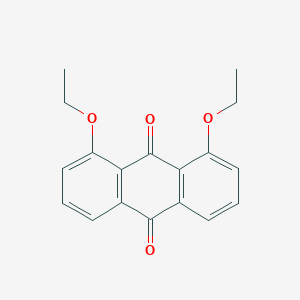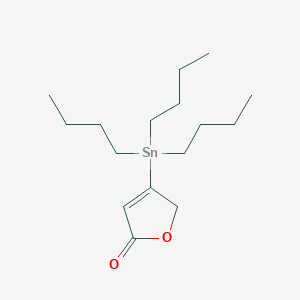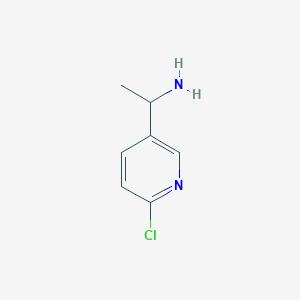
1-(6-Chloro-pyridin-3-YL)-ethylamine
Overview
Description
1-(6-Chloro-pyridin-3-YL)-ethylamine, also known as CPEA, is an organic compound with a molecular formula of C7H10ClN. It is a colorless solid that is soluble in water and has a boiling point of 140°C. It is a derivative of pyridine, a heterocyclic aromatic compound, and is used in a variety of scientific and industrial applications. CPEA has a wide range of applications in chemical synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Crystallography and Material Science
- Application Summary: The compound “1-[(6-Chloro-pyridin-3-yl)meth-yl]-imidazolidin-2-one” is studied in the field of crystallography . This compound has a dihedral angle between the pyridine ring and imidazoline ring mean plane .
- Methods of Application: The crystal structure of the compound was elucidated using single crystal X-ray diffraction method . In the crystal, N-H⋯O hydrogen bonds link pairs of molecules to form inversion dimers .
- Results: The study found that weak C-H⋯N hydrogen bonds and π-π stacking interactions between pyridine rings are observed .
Optoelectronics
- Application Summary: A compound “2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide” has been synthesized and studied for its potential in optoelectronic applications .
- Methods of Application: Single crystals of the compound were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method . Density functional theory (DFT) calculations were used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) .
- Results: The compound exhibited significant two-photon absorption and nonlinear refraction under the continuous wave (CW) regime . The nonlinear optical parameters were calculated using time-dependent Hartree–Fock (TDHF) method . The results suggested that the studied molecule could be a potential nonlinear optical (NLO) material for frequency generator, optical limiters and optical switching applications .
Insecticides
- Application Summary: The compound “N-{1-[(6-chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl}nitramide”, also known as imidacloprid, has been used in the field of insecticides . Imidacloprid is a systemic insecticide that acts as an insect neurotoxin and belongs to a class of chemicals called the neonicotinoids .
- Methods of Application: Imidacloprid is applied to plants or seeds and is taken up by the plant’s vascular system and expressed through the plant tissue, providing protection against sucking insects .
- Results: Imidacloprid has been found to be effective against a variety of insects, including aphids, whiteflies, thrips, leafhoppers, leafminers, sawflies, mole crickets, turf pests, and some beetles .
Pharmaceutical Research
- Application Summary: The compound “1-[(6-Chloro-pyridin-3-yl)meth-yl]-imidazolidin-2-one” has been studied in the field of pharmaceutical research . This compound has a dihedral angle between the pyridine ring and imidazoline ring mean plane .
- Methods of Application: The crystal structure of the compound was elucidated using single crystal X-ray diffraction method . In the crystal, N-H⋯O hydrogen bonds link pairs of molecules to form inversion dimers .
- Results: The study found that weak C-H⋯N hydrogen bonds and π-π stacking interactions between pyridine rings are observed .
properties
IUPAC Name |
1-(6-chloropyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVNENIAEVSUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-pyridin-3-YL)-ethylamine | |
CAS RN |
132219-51-3 | |
| Record name | 1-(6-chloropyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



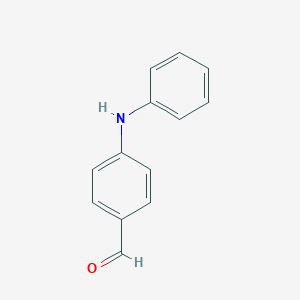

![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)
![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)


